(R)-4,5-Dehydro Pregabalin

Chiral impurity profiling Enantiomeric purity Reference standard characterization

(R)-4,5-Dehydro Pregabalin (CAS 1101167-84-3), chemically designated as (R)-3-(aminomethyl)-5-methylhex-4-enoic acid, is a single-enantiomer process impurity of the anticonvulsant drug Pregabalin. This compound belongs to the class of pregabalin-related substances collectively referred to as 4-ene or 4,5-dehydro impurities, which arise during pregabalin synthesis and/or degradation.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1101167-84-3
Cat. No. B3081377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4,5-Dehydro Pregabalin
CAS1101167-84-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=CC(CC(=O)O)CN)C
InChIInChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyRILHQHHDJPATCS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-4,5-Dehydro Pregabalin (CAS 1101167-84-3) as a Chiral Impurity Reference Standard for Pregabalin API


(R)-4,5-Dehydro Pregabalin (CAS 1101167-84-3), chemically designated as (R)-3-(aminomethyl)-5-methylhex-4-enoic acid, is a single-enantiomer process impurity of the anticonvulsant drug Pregabalin [1]. This compound belongs to the class of pregabalin-related substances collectively referred to as 4-ene or 4,5-dehydro impurities, which arise during pregabalin synthesis and/or degradation [2]. As a chiral impurity reference standard supplied with comprehensive characterization data compliant with regulatory guidelines, it serves as an essential analytical marker for abbreviated new drug application (ANDA) submissions, method validation (AMV), and quality control (QC) release testing of pregabalin active pharmaceutical ingredient (API) [1]. The compound is derived from rac 4,5-Dehydro Pregabalin and is distinguishable from its (S)-enantiomer (CAS 1141362-54-0) and the racemate (CAS 216576-74-8) by its specific (R)-configuration at the chiral center, which carries distinct pharmacological, analytical, and regulatory implications [3].

Why a Generic Pregabalin Impurity Standard Cannot Substitute for (R)-4,5-Dehydro Pregabalin in Regulated Analytical Workflows


Although multiple pregabalin impurity reference standards are commercially available, direct substitution of (R)-4,5-Dehydro Pregabalin (CAS 1101167-84-3) with its (S)-enantiomer, the racemic mixture, or structurally related impurities (e.g., 5-ene impurity, lactam impurity) is analytically invalid and regulatorily indefensible. The (R)-enantiomer of pregabalin has been demonstrated to be approximately 10-fold less active pharmacologically than the therapeutic (S)-enantiomer, establishing a fundamental stereochemical basis for its classification as a chiral impurity requiring precise quantification [1]. Regulatory guidelines mandate identification and control of all impurities present at ≥0.10% in APIs dosed at >2 g/day, and pregabalin process impurities—including the 4-ene impurity—have been documented at levels ranging from 0.01% to 0.15% in crude API, directly intersecting this threshold . Furthermore, validated HPLC methods demonstrate that 4-alkene pregabalin (the 4-ene impurity family) exhibits distinct chromatographic behavior from other pregabalin-related substances, with a method-specific LOQ of 0.01% and recovery of 100.2%, differing from co-eluting or closely migrating impurities such as 5-alkene pregabalin (LOQ 0.03%, recovery 100.5%) [2]. These quantitative analytical differences render any non-(R)-configured or structurally distinct substitute incapable of accurately representing the target impurity in method calibration, system suitability testing, or batch release analysis.

Quantitative Performance Differentiation: (R)-4,5-Dehydro Pregabalin vs. Closest Analogs and Alternatives


Chiral Identity Confirmation: (R)-4,5-Dehydro Pregabalin Provides Enantiomer-Specific Quantification Unachievable with Racemic or (S)-Configured Standards

The (R)-enantiomer of 4,5-dehydro pregabalin is the specific stereoisomer relevant to pregabalin quality control because the therapeutic API is exclusively the (S)-enantiomer. The (R)-enantiomer of the parent drug pregabalin has been reported to be approximately 10 times less active in biological assays than the (S)-enantiomer, making the (R)-stereochemistry the pharmacologically relevant impurity configuration [1]. Using a racemic 4,5-dehydro pregabalin standard introduces a 1:1 mixture of (R)- and (S)-enantiomers, which inflates the apparent impurity peak area by inclusing the pharmacologically active (S)-enantiomer and prevents accurate determination of the specific (R)-impurity content. In chiral separation methods employing zwitterionic chiral stationary phases (CHIRALPAK ZWIX) with UV detection at 210 nm or MS detection, the (R)-enantiomer of pregabalin was fully resolved from the (S)-enantiomer, achieving a limit of detection of 1 ng/mL by MS and 2 µg/mL by UV, enabling precise quantification of the minor enantiomer as a chiral impurity [1].

Chiral impurity profiling Enantiomeric purity Reference standard characterization

Validated HPLC Limit of Quantification: 4-Alkene Pregabalin Achieves LOQ of 0.01% — Among the Lowest Across Ten Process Impurities

In a comprehensive HPLC method validated for the simultaneous determination of ten process impurities in pregabalin API, the limit of quantification (LOQ) for 4-alkene pregabalin was determined to be 0.01%, which is among the most sensitive LOQs achieved across the impurity panel [1]. This LOQ is 3-fold lower than that of 5-alkene pregabalin (0.03%) and 5-fold lower than that of 3-isobutylglutaric acid (PGB-3, 0.05%) and R-phenethylamine (0.03%), demonstrating superior detectability of the 4-ene impurity at trace levels [1]. The United States patent US20090137842A1 independently corroborates this value, specifying a detection limit of 0.01% area by HPLC for pregabalin-4-eliminate (PRG-4E) [2]. This LOQ falls well below the ICH Q3A identification threshold of 0.10% for APIs with a maximum daily dose >2 g/day, meaning the method is capable of detecting and quantifying 4-alkene pregabalin at levels an order of magnitude below the regulatory action limit [3].

Method validation LOQ determination Pharmaceutical impurity profiling

Accuracy Profile: 4-Alkene Pregabalin Demonstrates 100.2% Mean Recovery with Lowest Variability (RSD 0.38%) Among Structurally Analogous Impurities

In the validated HPLC method for pregabalin impurity profiling, 4-alkene pregabalin demonstrated a mean recovery of 100.2% with an RSD of 0.38% (n=9), representing the closest recovery to the ideal 100.0% value and the lowest relative standard deviation among the six impurity classes tested [1]. This recovery performance compares favorably with the structurally analogous 5-alkene pregabalin (100.5% recovery, RSD 0.46%) and the lactam impurity (100.6% recovery, RSD 0.56%), as well as the trimer impurity (101.1% recovery, RSD 1.1%) which exhibited the highest variability [1]. The exceptionally low RSD of 0.38% indicates superior method precision for this impurity, meaning that analytical results for 4-alkene pregabalin content in API batches can be reported with very high confidence. This level of accuracy is essential for stability studies where small changes in impurity levels over time must be reliably detected.

Method accuracy Recovery validation Impurity quantification precision

Structural Characterization Fidelity: (R)-4,5-Dehydro Pregabalin Reference Standard is Supplied with NMR and MS Data Defining Its Identity Against the Racemate and (S)-Enantiomer

The unequivocal structural identity of (R)-4,5-dehydro pregabalin is confirmed by characteristic spectroscopic signatures that differentiate it from its racemate and (S)-enantiomer. Patent US20090137842A1 reports the following diagnostic data for pregabalin-4-eliminate (PRG-4E): ¹H-NMR (D₂O) peaks at approximately 1.61, 1.68, 2.16, 2.88, and 4.85 ppm; ¹³C-NMR (D₂O) peaks at approximately 17.21, 24.77, 34.12, 40.03, 43.19, 122.01, 138.09, and 180.01 ppm; and an MH⁺ peak at m/z approximately 158.1 in mass spectrometry [1]. In contrast, the (S)-enantiomer (CAS 1141362-54-0) and the racemate (CAS 216576-74-8) display identical mass spectra but differ in optical rotation and chiral chromatographic retention. Commercial suppliers of (R)-4,5-Dehydro Pregabalin (e.g., Toronto Research Chemicals, CATO Research Chemicals) provide certificates of analysis including HPLC purity (typically ≥95% or higher), NMR, MS, IR, UV, and water content data compliant with ISO 17034 reference material producer standards, ensuring traceability to pharmacopeial standards (USP or EP) where feasible [2][3]. This comprehensive characterization data package eliminates the need for end-user re-characterization, saving significant time and resources in analytical laboratory workflows.

Reference standard characterization NMR fingerprinting Mass spectrometry identity confirmation

Isolation Scalability: Simulated Moving Bed (SMB) Chromatography Achieves >90% Purity for 4-Ene Impurity Enabling Cost-Effective Reference Standard Production

The 4-ene impurity of pregabalin (3-(aminomethyl)-5-methylhex-4-enoic acid) has been isolated at preparative scale using three techniques: preparative HPLC, flash chromatography, and simulated moving bed (SMB) chromatography [1]. Among these, SMB was found to be the most cost-effective, achieving >90% purity in the raffinate outlet stream under optimized operating conditions (flow rates Q2 and Q3, switching time 1650 sec, desorbent composition 97:3 water:acetonitrile v/v, feed concentration ~15 mg/mL) [1]. This purification capability is critical because it enables commercial production of the isolated (R)-enantiomer reference standard, which is subsequently refined to ≥95% HPLC purity as certified by vendors . In contrast, isolation of the 5-ene impurity (CAS 1136478-30-2) or the lactam impurity requires different chromatographic conditions and yields distinct purity profiles, underscoring that preparative separation methods must be tailored to each individual impurity [1]. The availability of a scalable isolation method directly supports reliable commercial supply of this reference standard at quantities sufficient for routine QC use across multiple batches.

Preparative chromatography Impurity isolation Reference standard manufacturing

Regulatory Threshold Positioning: 4-Ene Impurity Levels Span the ICH Identification Threshold, Making Accurate Reference Standards Indispensable for Compliance Decisions

The ICH Q3A(R2) guideline establishes an identification threshold of 0.10% (or 1.0 mg/day intake, whichever is lower) for impurities in new drug substances with a maximum daily dose >2 g/day [1]. Pregabalin is typically dosed at 150–600 mg/day, but the general threshold framework applies comparably. Process impurities identified in crude pregabalin API have been documented at levels ranging from 0.01% to 0.15% by LCMS , meaning that the 4-ene impurity can occur at levels that either fall below the identification threshold (requiring no structural elucidation) or exceed it (triggering mandatory identification and reporting). The validated HPLC method for pregabalin impurity profiling demonstrated that 4-alkene pregabalin can be reliably quantified at an LOQ of 0.01% [2], which is one-tenth of the identification threshold. This positions (R)-4,5-Dehydro Pregabalin as an essential reference standard for making unambiguous pass/fail determinations in batch release: a batch with a 4-ene impurity peak that cannot be compared against an authentic (R)-configured standard risks either false-negative results (undetected impurity above the threshold) or false-positive results (misidentification of another peak as the 4-ene impurity). The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for pregabalin specify relative retention times for related compounds, and reference standards traceable to these pharmacopeial standards are explicitly required for system suitability testing [3].

ICH Q3A compliance Impurity threshold determination Regulatory submission quality

High-Value Application Scenarios for (R)-4,5-Dehydro Pregabalin (CAS 1101167-84-3) Based on Quantitative Differentiation Evidence


ANDA Method Validation and System Suitability Testing for Pregabalin API Related Substances by HPLC

In ANDA submissions for generic pregabalin, regulatory agencies require a fully validated HPLC method for determination of related substances. The (R)-4,5-Dehydro Pregabalin reference standard serves as the primary system suitability marker for the 4-ene impurity peak. The validated method achieves an LOQ of 0.01% and recovery of 100.2% (RSD 0.38%) for 4-alkene pregabalin [1], enabling reliable quantification at levels well below the ICH identification threshold of 0.10% [2]. Using this specific (R)-configured standard, rather than the racemate, avoids the ≥2-fold overestimation of (R)-impurity content that would occur if the racemic standard were used, ensuring accurate reporting of impurity levels in the ANDA chemistry, manufacturing, and controls (CMC) section. Method linearity was demonstrated from LOQ to 150% of the impurity specification with r > 0.99 [1], establishing suitability across the range needed for both routine QC and stability-indicating assays.

Chiral Purity Determination of Pregabalin API Using Direct Enantiomeric Separation by HPLC-MS

Pregabalin is marketed exclusively as the (S)-enantiomer, with the (R)-enantiomer considered a chiral impurity that is approximately 10-fold less pharmacologically active [1]. (R)-4,5-Dehydro Pregabalin can serve as a chiral reference marker in methods employing zwitterionic chiral stationary phases (CHIRALPAK ZWIX) for direct enantiomeric separation without derivatization. This approach achieves a limit of detection of 1 ng/mL by MS and 2 µg/mL by UV for the minor enantiomer [1]. For laboratories tasked with determining both the chiral purity (R/S ratio) and the 4-ene impurity content of pregabalin API, the (R)-4,5-Dehydro Pregabalin standard provides a doubly relevant reference: its (R)-stereochemistry matches the chiral impurity of interest, and its 4,5-dehydro structure matches the process impurity of interest, allowing a single-characterized reference material to support two orthogonal purity determinations within the same QC workflow.

Stability-Indicating Method Development and Forced Degradation Studies for Pregabalin Drug Substance and Drug Product

During forced degradation studies of pregabalin under oxidative stress conditions, the 4-ene impurity (4,5-dehydro pregabalin) has been identified as one of the major degradation products, with significant degradation observed under base hydrolysis and oxidative stress conditions [1]. The high method precision (RSD 0.38%) and near-theoretical recovery (100.2%) established for 4-alkene pregabalin quantification [2] are critical for stability studies, where small increases in impurity levels over the product shelf-life must be reliably distinguished from analytical variability. The availability of (R)-4,5-Dehydro Pregabalin at a certified purity ≥95% (HPLC) [3] with full spectroscopic characterization data [4] enables analytical laboratories to spike degradation samples with known concentrations of the authentic impurity, validate peak identity by retention time matching, and generate mass balance data required by ICH Q1A(R2) stability testing guidelines.

Quality Control Batch Release Testing and Pharmacopeial Compliance for Commercial Pregabalin API Production

In commercial pregabalin API manufacturing, batch release requires demonstration that all specified impurities are controlled within acceptable limits. Pregabalin-related impurities, including the 4-ene impurity, should consistently remain under 0.10% in accordance with global pharmacopoeia standards [1]. The (R)-4,5-Dehydro Pregabalin reference standard, when sourced from ISO 17034-certified producers, provides traceability to USP or EP reference standards [2], satisfying pharmacopeial requirements for reference standard qualification. The SMB isolation methodology that enables scalable production of this impurity (>90% purity in raffinate [3]) supports a stable commercial supply chain, ensuring that QC laboratories can maintain uninterrupted batch release testing programs without the risk of reference standard stock-outs that could delay product disposition.

Quote Request

Request a Quote for (R)-4,5-Dehydro Pregabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.